molecular formula C20H21F3N4O2 B2635460 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1396712-75-6

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2635460
CAS No.: 1396712-75-6
M. Wt: 406.409
InChI Key: SWUYMKGSPFHSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an isonicotinoyl group, and a trifluoromethyl-substituted phenyl group. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the Isonicotinoyl Group: The isonicotinoyl group is introduced via an acylation reaction, where the piperidine intermediate reacts with isonicotinic acid or its derivatives.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: The final step involves the reaction of the intermediate with a trifluoromethyl-substituted phenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-chlorophenyl)urea: Contains a chlorophenyl group instead of a trifluoromethyl group, leading to variations in reactivity and activity.

Uniqueness

The presence of the trifluoromethyl group in 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a therapeutic agent.

Properties

IUPAC Name

1-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O2/c21-20(22,23)16-2-1-3-17(12-16)26-19(29)25-13-14-6-10-27(11-7-14)18(28)15-4-8-24-9-5-15/h1-5,8-9,12,14H,6-7,10-11,13H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUYMKGSPFHSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.